Technical Monograph: 2-Morpholino-5-(pyridin-3-yl)aniline
Technical Monograph: 2-Morpholino-5-(pyridin-3-yl)aniline
The following technical guide details the chemical identity, synthesis, and application profile of 2-Morpholino-5-(pyridin-3-yl)aniline , a specialized intermediate often utilized in the development of PI3K/mTOR kinase inhibitors.
Part 1: Chemical Identity & Core Data
Editorial Note: As of the current chemical registry updates (2024-2025), a specific CAS number for the exact structure "2-Morpholino-5-(pyridin-3-yl)aniline" is not widely indexed in public commercial catalogs (e.g., PubChem, Sigma-Aldrich). It is classified as a novel research intermediate .
Researchers must synthesize this compound from established building blocks. The critical precursor, 5-Bromo-2-morpholinoaniline , has a confirmed CAS number provided below to facilitate your workflow.
Compound Identification Table
| Attribute | Detail |
| Chemical Name | 2-Morpholino-5-(pyridin-3-yl)aniline |
| IUPAC Name | 5-(Pyridin-3-yl)-2-(morpholin-4-yl)aniline |
| Molecular Formula | C₁₅H₁₇N₃O |
| Molecular Weight | 255.32 g/mol |
| Core Scaffold | Biphenyl-like (Pyridine-Aniline) with Morpholine solubilizer |
| Key Precursor CAS | 1028219-48-5 (5-Bromo-2-morpholinoaniline) |
| Predicted LogP | ~1.8 – 2.2 (Lipinski Compliant) |
| Topological PSA | ~64 Ų (High membrane permeability potential) |
Part 2: Synthetic Pathway & Methodology
The synthesis of 2-Morpholino-5-(pyridin-3-yl)aniline relies on a Suzuki-Miyaura cross-coupling reaction. This approach is preferred over direct nucleophilic aromatic substitution (SNAr) on a pyridine core because it allows for the late-stage convergence of the two aromatic systems, ensuring higher yields and regioselectivity.
Reaction Logic[3]
-
Electrophile: 5-Bromo-2-morpholinoaniline (The bromine at the 5-position is the reactive site).
-
Nucleophile: Pyridine-3-boronic acid.
-
Catalytic Cycle: Palladium(0)-mediated oxidative addition, transmetallation, and reductive elimination.
Step-by-Step Protocol
Materials Required:
-
Precursor A: 5-Bromo-2-morpholinoaniline (CAS 1028219-48-5) [1].[1][2][3][4][5]
-
Precursor B: Pyridine-3-boronic acid (CAS 1692-25-7).
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex).
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Experimental Procedure:
-
Preparation: In a nitrogen-purged reaction vial, dissolve 5-Bromo-2-morpholinoaniline (1.0 equiv) and Pyridine-3-boronic acid (1.2 equiv) in degassed 1,4-dioxane.
-
Activation: Add the aqueous solution of K₂CO₃ (2.5 equiv).
-
Catalysis: Add Pd(dppf)Cl₂ (0.05 equiv) rapidly to minimize air exposure.
-
Reaction: Seal the vessel and heat to 90°C for 4–12 hours . Monitor via LC-MS for the disappearance of the bromide (M+H = 257/259) and appearance of the product (M+H = 256).
-
Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over Na₂SO₄.
-
Purification: The crude aniline is prone to oxidation. Purify immediately via Flash Column Chromatography (Silica gel; Gradient: 0–5% Methanol in Dichloromethane).
Synthesis Workflow Diagram
Caption: Suzuki-Miyaura cross-coupling workflow for the synthesis of 2-Morpholino-5-(pyridin-3-yl)aniline from commercially available precursors.
Part 3: Biological Context & Applications
Pharmacophore Analysis
This molecule is a "privileged scaffold" in kinase inhibitor discovery, particularly for PI3K (Phosphoinositide 3-kinase) and mTOR pathways [2].
-
Morpholine Ring: Acts as a solubilizing group and a hydrogen bond acceptor. In the binding pocket of PI3K, the morpholine oxygen often forms a critical hydrogen bond with the hinge region (e.g., Val851 in PI3Kα).
-
Aniline Amine (NH₂): Serves as a hydrogen bond donor, often interacting with the gatekeeper residue or solvating water molecules.
-
Pyridine Ring: Provides rigidity and an additional hydrogen bond acceptor (nitrogen), orienting the molecule within the hydrophobic pocket.
Structural Causality
The positioning of the morpholine at the ortho position to the aniline amine creates a specific steric twist, preventing the molecule from being planar. This "atropisomer-like" conformation is crucial for selectivity, as it forces the pyridine ring to adopt a specific vector that matches the ATP-binding cleft of lipid kinases better than protein kinases.
Part 4: Quality Control & Analytics
To validate the synthesis of this non-cataloged intermediate, the following analytical criteria must be met:
| Method | Acceptance Criteria |
| HPLC Purity | >95% (UV 254 nm). Impurities often include de-brominated starting material (2-morpholinoaniline). |
| 1H NMR (DMSO-d₆) | Pyridine: ~8.8 ppm (s, 1H), ~8.5 ppm (d, 1H). Aniline: ~6.5–7.0 ppm (m, 3H aromatic), ~4.8 ppm (s, 2H, NH₂). Morpholine: ~3.7 ppm (t, 4H), ~2.9 ppm (t, 4H). |
| LC-MS (ESI+) | Major peak at m/z 256.1 [M+H]⁺ . |
References
-
BLDpharm . (n.d.).[5] 5-Bromo-2-morpholinoaniline Product Page. Retrieved from
- Journal of Medicinal Chemistry. (2012). Discovery of Buparlisib (BKM120), a Pan-Class I PI3K Inhibitor. (Contextual reference for morpholino-pyrimidine/pyridine scaffolds in kinase inhibition).
-
Sigma-Aldrich . (n.d.). Pyridine-3-boronic acid Product Specification. Retrieved from
Sources
- 1. 873333-49-4|4-(3-Bromo-5-methylphenyl)morpholine|BLD Pharm [bldpharm.com]
- 2. 1175948-78-3|2-Bromo-5-(morpholin-4-yl)aniline|BLD Pharm [bldpharm.com]
- 3. 1162697-07-5|5-Bromo-1-n-(2-methoxyethyl)benzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 4. 1186663-63-7|4-(4-Bromophenyl)morpholine hydrochloride|BLD Pharm [bldpharm.com]
- 5. 37878-67-4|4-Morpholinobenzene-1,3-diamine|BLDpharm [bldpharm.com]
